3,5-Dimethoxy-2-fluoroaniline
Overview
Description
3,5-Dimethoxy-2-fluoroaniline is a chemical compound with the CAS Number: 651734-61-1 and Linear Formula: C8H10FNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxy-2-fluoroaniline is represented by the formula C8H10FNO2 . The InChI code for this compound is 1S/C8H10FNO2/c1-11-5-3-6 (10)8 (9)7 (4-5)12-2/h3-4H,10H2,1-2H3 .Physical And Chemical Properties Analysis
3,5-Dimethoxy-2-fluoroaniline has a molecular weight of 171.17 g/mol . It is a yellow to brown solid and should be stored at temperatures between 2-8°C .Scientific Research Applications
Fluorescence Studies in Biomolecular Research
3,5-Dimethoxy-2-fluoroaniline, due to its unique structural and electronic properties, has potential applications in fluorescence studies for biomolecular research. Fluorophores, which are molecules that can re-emit light upon light excitation, play a crucial role in labeling and detecting biological molecules. A study by Summerer et al. (2006) introduced a fluorescent amino acid, genetically encoded in Saccharomyces cerevisiae, which showcases the application of such compounds in studying protein structure, dynamics, and interactions. The fluorescent amino acid utilized, dansylalanine, shares structural motifs with 3,5-Dimethoxy-2-fluoroaniline, highlighting the compound's potential in biosynthetic incorporation into proteins for fluorescence-based studies (Summerer et al., 2006).
Photophysics and Sensor Development
Another area of application is in the development of optical sensors and studying photophysical properties of molecules. Ghosh et al. (2013) synthesized novel fluorophores for comprehensive photophysical characterization in various solvents, indicating the potential of 3,5-Dimethoxy-2-fluoroaniline derivatives in tuning solution-phase photophysics for sensor development. These compounds, due to their solvent sensitivity, could serve as probes in detecting changes in environmental conditions or as components in optical fiber chemical sensors (Ghosh et al., 2013).
Chemical Sensing and Environmental Monitoring
Zhang et al. (2002) described the use of a porphyrin dimer as a sensing agent in an optical fiber chemical sensor for mercury ions, showcasing the importance of fluorophore-based sensors in environmental monitoring. The response of the sensor was based on the fluorescence quenching of the porphyrin dimer by mercury, demonstrating how derivatives of 3,5-Dimethoxy-2-fluoroaniline could be utilized in designing sensors with excellent selectivity and sensitivity for specific metal ions in environmental samples (Zhang et al., 2002).
Novel Drug Design and Pharmacological Studies
In the pharmaceutical domain, derivatives of 3,5-Dimethoxy-2-fluoroaniline could be explored for designing novel drug molecules with enhanced pharmacological properties. The study by Mori et al. (2000) on a new class of radiation-activated antitumor prodrugs provides an example of how structural modifications in drug design can result in significant improvements in drug reactivity and efficacy. This underscores the potential of 3,5-Dimethoxy-2-fluoroaniline derivatives in the synthesis of novel prodrugs or as pharmacophores in drug discovery (Mori et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWTVUANDGPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571502 | |
Record name | 2-Fluoro-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,5-dimethoxyaniline | |
CAS RN |
651734-61-1 | |
Record name | 2-Fluoro-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.